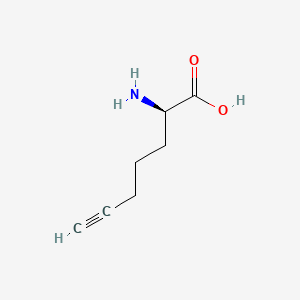

(R)-2-AMINOHEPT-6-YNOIC ACID

Description

The Role of Non-Canonical Amino Acids in Chemical Biology and Material Science Research

The twenty canonical amino acids, encoded by the universal genetic code, form the fundamental basis of proteins, executing a vast array of biological functions. encyclopedia.pub However, the chemical diversity of their side chains is inherently limited. Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are organic compounds that share the basic structure of an amine and a carboxylic acid group but are not among the standard twenty. mdpi.com Their integration into polypeptide chains provides a powerful toolkit for scientists to probe and manipulate biological systems and to engineer novel materials. frontiersin.orgacs.org

In chemical biology, the site-specific incorporation of ncAAs into proteins allows for the introduction of unique chemical handles, spectroscopic probes, and post-translational modifications. chimia.chacs.org This has facilitated detailed studies of protein structure, dynamics, and function, as well as the development of new therapeutic proteins and diagnostic tools. frontiersin.orgmdpi.com The ability to introduce functionalities like ketones, azides, and alkynes opens up avenues for bioorthogonal chemistry, enabling specific labeling and conjugation of proteins in complex biological environments. encyclopedia.pub

In the realm of material science, ncAAs are instrumental in the design of new biopolymers and protein-based materials with enhanced or entirely novel properties. acs.orguh.edu By incorporating ncAAs with specific functionalities, researchers can create materials with tailored characteristics such as improved thermal stability, altered mechanical properties, or the ability to form covalent crosslinks. uh.edu This has led to the development of advanced hydrogels, self-assembling nanomaterials, and functionalized surfaces for a variety of applications. uh.edu

Significance of Alkyne-Functionalized Amino Acids in Modern Synthetic Strategies

Among the diverse array of ncAAs, those bearing alkyne functionalities have gained particular prominence due to their utility in "click chemistry," a concept introduced by K. Barry Sharpless. iris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, characterized by its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions. iris-biotech.dersc.org

Alkyne-functionalized amino acids serve as versatile building blocks that can be readily incorporated into peptides and other biomolecules through standard solid-phase peptide synthesis (SPPS) or by genetic code expansion techniques. iris-biotech.denih.gov Once incorporated, the terminal alkyne group acts as a handle for subsequent modification. This allows for the attachment of a vast array of molecules, including fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, and other bioactive moieties, in a highly specific manner. nih.gov

This strategy has been widely employed in drug discovery for the development of peptide-based therapeutics, in proteomics for the identification and visualization of proteins, and in materials science for the creation of functionalized polymers and surfaces. rsc.org The bioorthogonal nature of the alkyne-azide reaction ensures that the modification occurs specifically at the desired site without interfering with other functional groups present in the biomolecule. nih.gov

Academic Context of (R)-2-AMINOHEPT-6-YNOIC ACID as a Stereodefined Building Block

This compound is a specific example of an alkyne-functionalized non-canonical amino acid. Its structure is characterized by a seven-carbon chain with an amino group at the second position (the alpha-carbon) and a terminal alkyne at the sixth position. The "(R)" designation specifies the stereochemistry at the chiral alpha-carbon, making it a stereodefined building block.

The presence of both a primary amine and a carboxylic acid group allows it to be readily incorporated into peptide backbones using standard peptide synthesis methodologies. The terminal alkyne functionality provides a reactive handle for post-synthetic modifications via click chemistry. The defined stereochemistry is crucial as the three-dimensional arrangement of amino acid residues dictates the structure and function of peptides and proteins.

The utility of this compound and similar propargylglycine (B1618536) derivatives lies in their ability to introduce a bioorthogonal handle into a peptide sequence with minimal steric perturbation. This allows for the precise and efficient labeling and conjugation of peptides for a wide range of research applications, from studying enzyme-substrate interactions to developing targeted drug delivery systems.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | (2R)-2-aminohept-6-ynoic acid |

| Molecular Formula | C7H11NO2 |

| Molecular Weight | 141.17 g/mol nih.gov |

| CAS Number | 211054-03-4 chemicalbook.com |

| Canonical SMILES | C#CCCCCC@@HN |

| InChI Key | IJQLLGJUHGAQIC-SSDOTTSWSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminohept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 2 Aminohept 6 Ynoic Acid

Chiral Pool Approaches for Enantiopure Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. gla.ac.ukcore.ac.uk For the synthesis of (R)-2-aminohept-6-ynoic acid, (R)-pyroglutamic acid, which is derived from the naturally abundant (L)-glutamic acid, serves as an excellent chiral precursor. nih.govthieme-connect.dewikipedia.org This approach preserves the stereocenter of the starting material throughout the synthetic sequence.

Derivation from Precursors with Defined Stereochemistry

The synthesis commences with (R)-pyroglutamic acid, a five-membered lactam. This starting material provides the core α-amino acid scaffold with the desired (R)-configuration at the α-carbon. The cyclic nature of pyroglutamic acid offers a rigid framework that facilitates stereocontrolled transformations. thieme-connect.deresearchgate.net

A plausible synthetic route starting from (R)-pyroglutamic acid would involve a series of functional group interconversions and chain elongation steps to construct the hept-6-ynoic acid side chain.

Multi-step Transformations and Functional Group Interconversions

A representative multi-step synthesis from a chiral precursor like (R)-pyroglutamic acid would involve the following key transformations:

Protection of the amine and carboxylic acid functionalities: The synthesis would begin with the protection of the amine and carboxylic acid groups of the pyroglutamate (B8496135) to prevent unwanted side reactions in subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and esterification for the carboxylic acid.

Reductive opening of the lactam: The lactam ring can be reductively opened to generate a linear amino alcohol derivative.

Oxidation and homologation: The resulting primary alcohol would then be oxidized to an aldehyde. A subsequent Seyferth-Gilbert homologation or a similar reaction can be employed to introduce the terminal alkyne, extending the carbon chain. An optimized synthesis of the related Fmoc-L-homopropargylglycine-OH from Boc-L-Glu-OtBu has been reported, which involves a Seyferth-Gilbert homologation that was optimized to prevent racemization. orgsyn.org This methodology can be adapted for the synthesis of this compound.

Chain elongation: To achieve the required seven-carbon backbone, further carbon-carbon bond-forming reactions would be necessary. This could be achieved, for example, by converting the terminal alkyne into a suitable nucleophile for an subsequent alkylation, or by employing other standard homologation techniques.

Deprotection: The final step involves the removal of all protecting groups to yield the target molecule, this compound.

This chiral pool approach ensures that the stereochemical integrity of the α-carbon is maintained throughout the synthesis, providing access to the desired (R)-enantiomer.

Asymmetric Synthesis Techniques

Asymmetric synthesis techniques create the desired stereocenter during the reaction sequence, often employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Catalytic Asymmetric Transformations for α-Amino Acid Construction

Catalytic asymmetric synthesis is a highly efficient method for preparing enantiomerically enriched compounds. nih.govchemrxiv.org A particularly relevant method for the synthesis of this compound is the catalytic asymmetric alkynylation of an α-imino ester.

This reaction involves the addition of a terminal alkyne to an α-imino ester, catalyzed by a chiral metal complex. A notable example is the use of a chiral copper(I) complex with a bis(oxazolidine)-pyridine (pybox) ligand. pnas.org This system has been shown to be effective for a range of terminal alkynes, affording the corresponding α-amino acid derivatives in good yields and with high enantiomeric excess. pnas.org

For the synthesis of this compound, the reaction would be carried out between an appropriate N-protected α-imino ester of glyoxylate (B1226380) and 1-pentyne, using a chiral Cu(I)-pybox catalyst. The choice of the specific pybox ligand would determine the stereochemical outcome, allowing for the selective synthesis of the (R)-enantiomer.

| Catalyst System | Reactants | Product Type | Stereoselectivity | Reference |

| CuPF₆·4MeCN / pybox | α-imino ester, terminal alkyne | α-alkynyl amino acid derivative | Good to high ee | pnas.org |

| CuOTf·0.5C₆H₆ / pybox | α-imino ester, terminal alkyne | α-alkynyl amino acid derivative | Good to high ee | pnas.org |

Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. rsc.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Schöllkopf Method: The Schöllkopf bis-lactim ether method is a well-established and reliable strategy for the asymmetric synthesis of α-amino acids. wikipedia.orgresearchgate.netbiosynth.com This method utilizes a chiral auxiliary derived from an amino acid, typically valine, to create a chiral glycine (B1666218) enolate equivalent.

The synthesis would proceed as follows:

Formation of the bis-lactim ether from (R)-valine and glycine.

Deprotonation of the glycine unit with a strong base (e.g., n-BuLi) to form a planar enolate.

Alkylation of the enolate with a suitable electrophile, in this case, a 5-halopent-1-yne (e.g., 5-bromo-1-pentyne). The bulky isopropyl group of the valine auxiliary effectively shields one face of the enolate, directing the alkylating agent to the opposite face with high diastereoselectivity. wikipedia.orglmaleidykla.lt

Acidic hydrolysis of the resulting alkylated bis-lactim ether cleaves the auxiliary and yields the desired this compound methyl ester, which can be subsequently saponified to the free amino acid.

Other Auxiliaries: Other chiral auxiliaries, such as Evans oxazolidinones or nickel(II) complexes of Schiff bases (Belokon's auxiliary), can also be employed for the asymmetric alkylation of a glycine enolate. rsc.orgrsc.orgharvard.edu In a similar fashion to the Schöllkopf method, a chiral enolate is generated and subsequently alkylated with 5-halopent-1-yne. The stereochemical outcome is controlled by the specific chiral auxiliary used. The use of a fluorine-modified Ni(II) Schiff base complex has been shown to be effective for the asymmetric synthesis of unnatural alkenyl amino acids via alkylation. rsc.org

| Auxiliary | Electrophile | Product | Stereoselectivity | Reference |

| Schöllkopf's bis-lactim ether | 5-halopent-1-yne | This compound derivative | High de | wikipedia.orgbiosynth.comlmaleidykla.lt |

| Evans oxazolidinone | 5-halopent-1-yne | This compound derivative | High de | harvard.edu |

| Ni(II)-BPB Schiff base | 5-halopent-1-yne | This compound derivative | High de | rsc.orgrsc.org |

Enantioselective Alkylation and Related Reactions

Phase-transfer catalysis offers another powerful approach for the enantioselective alkylation of glycine derivatives. core.ac.uk In this method, a chiral quaternary ammonium (B1175870) salt is used to shuttle the enolate of a glycine Schiff base from an aqueous or solid phase into an organic phase where it reacts with an electrophile like 5-halopent-1-yne. The chiral environment provided by the catalyst directs the alkylation to afford the product with high enantioselectivity. Maruoka and co-workers have developed highly effective C2-symmetric chiral phase-transfer catalysts for the synthesis of various α-amino acids. core.ac.uk

Resolution-Based Syntheses

Resolution-based syntheses provide a classical yet effective approach to obtaining the enantiomerically pure this compound from a racemic mixture. These methods rely on the separation of enantiomers, often by converting them into diastereomers with distinct physical properties.

Diastereomeric Salt Formation and Separation

The formation of diastereomeric salts is a widely utilized technique for the resolution of racemic compounds, including amino acids. wikipedia.orglibretexts.orglibretexts.org This method involves reacting the racemic 2-aminohept-6-ynoic acid with a chiral resolving agent, which is typically a chiral acid or base. libretexts.orglibretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical characteristics such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.orglibretexts.org

The general principle involves the following steps:

Salt Formation: The racemic mixture of 2-aminohept-6-ynoic acid is treated with an enantiomerically pure chiral resolving agent. For a racemic acid, a chiral base is used, and for a racemic base, a chiral acid is employed. libretexts.org

Separation: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution. wikipedia.org This allows for its separation by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated to remove the resolving agent, yielding the desired pure enantiomer of 2-aminohept-6-ynoic acid. wikipedia.org

Commonly used chiral resolving agents for the resolution of racemic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethanamine. libretexts.orglibretexts.org For the resolution of racemic bases, chiral acids like (+)-tartaric acid and (-)-mandelic acid are frequently employed. libretexts.orglibretexts.org The choice of resolving agent and solvent system is crucial and often determined empirically to achieve efficient separation. wikipedia.org The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. wikipedia.org

Table 1: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Used to Resolve |

|---|---|---|

| Chiral Bases | Brucine, Strychnine, (R)-1-Phenylethanamine | Racemic Acids |

| Chiral Acids | (+)-Tartaric Acid, (-)-Mandelic Acid | Racemic Bases |

This table presents examples of commonly used chiral resolving agents for the separation of racemic mixtures.

Enzymatic Kinetic Resolutions

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for obtaining this compound. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. taylorandfrancis.com Lipases and acylases are among the most common enzymes employed for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.netnih.gov

A common strategy involves the enzymatic hydrolysis of a racemic N-acyl derivative of 2-aminohept-6-ynoic acid. researchgate.net In this process:

The racemic amino acid is first converted to an N-acyl derivative.

An enzyme, such as an aminoacylase, selectively hydrolyzes the N-acyl group from the L-enantiomer (the natural configuration for many amino acids), leaving the N-acyl-D-enantiomer untouched. researchgate.net

The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated based on their different chemical properties.

Alternatively, lipases can be used to catalyze the enantioselective acylation of the amino acid or its ester derivative. nih.govarkat-usa.org In a typical kinetic resolution using a lipase, the enzyme will acylate one enantiomer at a much faster rate than the other. beilstein-journals.org The success of enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. nih.gov High E-values are desirable for efficient separation. nih.gov

A significant advantage of kinetic resolution is the high enantiomeric excess (ee) that can be achieved for both the product and the unreacted starting material. beilstein-journals.org However, a major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. taylorandfrancis.com To overcome this limitation, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with in situ racemization of the slower-reacting enantiomer, potentially leading to a theoretical yield of 100%. taylorandfrancis.combeilstein-journals.org

Table 2: Enzymes Commonly Used in Kinetic Resolution

| Enzyme | Typical Reaction |

|---|---|

| Aminoacylase | Hydrolysis of N-acyl amino acids |

| Lipase | Acylation/deacylation of amino acids or their esters |

| Protease | Hydrolysis of amino acid esters |

This table lists enzymes commonly used in the kinetic resolution of amino acids and their typical reactions.

Incorporation of R 2 Aminohept 6 Ynoic Acid into Peptides and Proteins

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides. wikipedia.orgsigmaaldrich.com The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.combeilstein-journals.org The terminal alkyne group of (R)-2-aminohept-6-ynoic acid is chemically stable and generally compatible with the standard reagents and conditions used in the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy. thieme-connect.de This allows for its direct incorporation into a desired peptide sequence without the need for a specific side-chain protecting group for the alkyne. thieme-connect.deiris-biotech.de

Commonly used coupling reagents are based on phosphonium (B103445) or aminium salts, which convert the protected amino acid into an activated species in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich.com Reagents such as HBTU, HATU, and HCTU are widely employed and generate highly reactive esters that facilitate rapid bond formation. sigmaaldrich.comacs.org The choice of reagent can influence coupling efficiency and the potential for side reactions like racemization. For instance, HATU, which forms a 7-aza-1-hydroxybenzotriazole (HOAt) ester, is considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine (B92270) nitrogen, which accelerates the reaction. sigmaaldrich.com While specific optimization studies for this compound are not extensively documented, the principles established for other specialized amino acids are applicable. nih.gov

Table 1: Common Coupling Reagents for SPPS and Their Characteristics

| Reagent Name | Full Name | Activated Species | Key Characteristics |

| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | OBt ester | Standard, cost-effective reagent for routine synthesis. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | Highly efficient, especially for difficult couplings, due to the reactivity and catalytic effect of the HOAt leaving group. sigmaaldrich.com |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | O-6-ClBt ester | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole (B28993) ring. acs.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | Phosphonium-based reagent; less risk of side-chain guanidinylation compared to aminium salts like HBTU. sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma ester | High reactivity, comparable or superior to HATU; generates non-explosive and water-soluble byproducts. sigmaaldrich.com |

The choice of solid support and linker is fundamental to SPPS, as it dictates the C-terminal functionality of the peptide (e.g., carboxylic acid or amide) and the conditions required for final cleavage. beilstein-journals.org The alkyne side chain of this compound is stable to the acidic conditions typically used for cleavage from the most common resins. scispace.com

Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid. Cleavage is typically performed with a high concentration of trifluoroacetic acid (TFA), such as 95% TFA with scavengers, conditions under which the alkyne group is stable. beilstein-journals.org

Rink Amide Resin: This is the standard choice for producing peptide amides. beilstein-journals.org Like Wang resin, cleavage from Rink Amide resin uses a strong TFA cocktail, which does not affect the alkyne functionality. Studies have successfully used Rink Amide resin for the synthesis of peptides containing other electrophilic unnatural amino acids. nih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is ideal for producing protected peptide fragments or for peptides containing acid-sensitive modifications. Peptides can be cleaved under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane), which preserves both the alkyne group and acid-labile side-chain protecting groups. beilstein-journals.org

The compatibility of the alkyne group with these standard resins and cleavage protocols makes this compound a versatile building block for SPPS. thieme-connect.deiris-biotech.de

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis, the classical method predating SPPS, involves the sequential coupling of protected amino acids in an organic solvent. wikipedia.org While largely superseded by SPPS for laboratory-scale research due to the labor-intensive purification required after each step, it remains valuable for large-scale industrial production and the synthesis of very short peptides. wikipedia.orgopenaccessjournals.com

The synthesis of a peptide containing this compound in solution would follow the fundamental principles of this method. nih.gov The N-α-amino group would be protected (e.g., with Boc or Fmoc), and the carboxylic acid would be activated with a coupling reagent (e.g., EDC or DCC) to react with the free amine of the other amino acid or peptide fragment. wikipedia.orgacs.org The terminal alkyne is a non-reactive "spectator" group under these conditions. A key challenge in solution-phase synthesis is the purification of the intermediate peptide at each stage, which is typically achieved through extraction or crystallization, a process complicated by the often-unpredictable solubility of protected peptides. springernature.com

Site-Specific Protein Incorporation via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of ncAAs directly into proteins during ribosomal translation. frontiersin.org This powerful technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and recognizes a reassigned "blank" codon, typically the amber stop codon (UAG). nih.govescholarship.org

The central component of genetic code expansion is the engineered aminoacyl-tRNA synthetase (aaRS), which must specifically recognize the unnatural amino acid and charge it onto its cognate orthogonal tRNA, without cross-reacting with any endogenous amino acids or tRNAs. frontiersin.org The pyrrolysyl-tRNA synthetase (PylRS) from methanogenic archaea like Methanosarcina barkeri (Mb) and Methanosarcina mazei (Mm) is frequently used for this purpose due to the large, plastic nature of its active site, which can be re-engineered through directed evolution to accept a wide variety of ncAAs. nih.govresearchgate.net

While specific directed evolution studies for this compound are not prominent in the literature, detailed research has been conducted on its enantiomer, (S)-2-aminohept-6-ynoic acid . researchgate.netnih.gov In a notable study, researchers engineered MbPylRS variants to efficiently incorporate this alkyne-containing amino acid. researchgate.net By creating libraries of PylRS mutants with randomized active-site residues and applying selection pressure, they identified key mutations that conferred activity and selectivity for the target amino acid. The efficiency of incorporation was monitored using a superfolder green fluorescent protein (sfGFP) reporter, where a permissive site was mutated to a UAG stop codon. Successful incorporation of the ncAA restores full-length, fluorescent protein expression. researchgate.netnih.gov

Key findings showed that mutations at positions C313 and W382 (corresponding to C348 and W417 in MmPylRS) were critical for accommodating novel aliphatic substrates. researchgate.net The data below, adapted from these studies, illustrates the process of optimizing an aaRS for a small, alkyne-containing amino acid.

Table 2: Directed Evolution of M. barkeri PylRS for (S)-2-aminohept-6-ynoic acid Incorporation

| PylRS Variant | Key Mutations | Relative sfGFP Fluorescence (% of WT) | Interpretation |

| MbPylRS (WT) | None | ~0% | Wild-type enzyme does not recognize the unnatural amino acid. |

| MbPylRS (C313A) | C313A, Y349F | ~5% | A single mutation provides minimal activity, indicating the active site is more open but not optimized. |

| MbPylRS (C313W) | C313W, Y349F | ~25% | The C313W mutation significantly improves incorporation, suggesting favorable hydrophobic interactions with the substrate's alkyl chain. researchgate.net |

| MbPylRS (W382S) | W382S, Y349F | ~10% | The W382S mutation alone provides modest activity. |

| MbPylRS (C313W, W382S) | C313W, W382S, Y349F | ~60% | The combination of mutations shows a synergistic effect, resulting in a highly active synthetase for (S)-2-aminohept-6-ynoic acid. researchgate.net |

Data adapted from studies on sfGFP reporter expression in E. coli. researchgate.net The Y349F mutation is a known mutation that generally enhances aaRS activity. researchgate.net

Successful incorporation of an ncAA requires not only an evolved synthetase but also an efficient translational apparatus to read the new genetic information. This involves an orthogonal tRNA and, in some advanced systems, an engineered ribosome.

Orthogonal tRNA and Codon Assignment: The most common strategy uses an orthogonal tRNA, such as tRNAPyl, with its anticodon mutated to CUA to recognize the UAG amber stop codon. frontiersin.org When this suppressor tRNA is charged with this compound by the engineered PylRS, it outcompetes the cell's release factor 1 (RF1) at the ribosome, leading to the insertion of the ncAA instead of translation termination. frontiersin.org To further improve efficiency, quadruplet codons (four-base codons) can be used, which are not recognized by the endogenous translation machinery, thus providing truly "blank" codons. frontiersin.orgnih.gov

Engineered Ribosomes: The ribosome itself can be a limiting factor in the incorporation of certain ncAAs. To overcome this, engineered or "orthogonal" ribosomes have been developed. researchgate.net For example, the ribo-Q1 is an evolved ribosome that specifically translates an orthogonal mRNA, to which it is tethered. nih.gov This system is engineered to efficiently decode quadruplet codons and prevents the host ribosome from interfering, thereby increasing the yield and fidelity of the unnatural protein. nih.gov Such systems have been used to incorporate two different ncAAs, including an alkyne- and an azide-containing amino acid, into the same protein for subsequent intramolecular cross-linking. nih.gov These advanced platforms represent the cutting edge of genetic code expansion and would be applicable for the efficient incorporation of this compound.

Derivatization and Chemical Modification Strategies for R 2 Aminohept 6 Ynoic Acid

Alkyne-Based Bioconjugation Chemistries

The terminal alkyne of (R)-2-aminohept-6-ynoic acid is an ideal substrate for several bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions enable the precise chemical modification of proteins and peptides containing this unnatural amino acid. acs.orgacs.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). acs.orgnih.gov When this compound is incorporated into a peptide or protein, its terminal alkyne is available to react with an azide-containing molecule in the presence of a Cu(I) catalyst. iris-biotech.deplos.org

This strategy has been extensively used for:

Protein Labeling: Fluorescent dyes, biotin (B1667282) tags, or other reporter molecules functionalized with an azide can be covalently attached to proteins containing an alkyne-bearing amino acid. This allows for the visualization and tracking of proteins within cells or complex biological mixtures. mdpi.com

Activity-Based Protein Profiling (ABPP): CuAAC is used to attach reporter tags to enzyme inhibitors that have been covalently bound to their targets, enabling the identification and characterization of enzyme activity in complex proteomes.

Synthesis of Peptide-Drug Conjugates: Bioactive peptides can be linked to therapeutic agents, enhancing their targeting capabilities and efficacy. acs.org

The reaction is highly robust and can be performed in aqueous environments, making it suitable for biological applications. acs.orgnih.gov Various ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), have been developed to stabilize the Cu(I) catalyst and improve reaction efficiency in biological media. nih.goviris-biotech.de

| CuAAC Application | Description | Key Feature |

| Protein Labeling | Attachment of fluorescent or affinity tags. | Allows for protein visualization and purification. |

| ABPP | Tagging of enzyme-inhibitor complexes. | Enables study of enzyme function in native environments. |

| Peptide Conjugates | Linking peptides to other molecules (e.g., drugs, polymers). | Creates novel biomaterials and therapeutics. acs.orgbachem.com |

A significant limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this issue by using a strained cyclooctyne (B158145) derivative instead of a terminal alkyne. bachem.comuzh.ch While this compound itself contains a terminal alkyne and is not directly used in SPAAC, it is conceptually linked as the azide-bearing partner is often introduced into biomolecules to react with engineered proteins containing strained alkynes. Conversely, the principles of SPAAC are crucial for understanding metal-free bioconjugation strategies. In this reaction, the high ring strain of the cyclooctyne accelerates the reaction with an azide, proceeding rapidly without the need for a catalyst. rsc.org

This metal-free approach is particularly valuable for:

Live-Cell Imaging: SPAAC allows for the labeling of biomolecules in living cells and organisms without the toxicity associated with copper. uzh.chrsc.org

Surface Modification: Modifying the surface of cells or viruses for targeted drug delivery or imaging applications.

The terminal alkyne of this compound, when incorporated into a peptide sequence, can be used for intramolecular or intermolecular ligation and cyclization via CuAAC. iris-biotech.defrontiersin.org By synthesizing a linear peptide with an alkyne-containing amino acid at one position and an azide-containing amino acid at another, CuAAC can be used to form a cyclic peptide where the triazole ring acts as a stable, amide bond mimic. bachem.comnih.gov

Peptide cyclization is a key strategy to:

Enhance Stability: Cyclic peptides are often more resistant to proteolytic degradation compared to their linear counterparts. nih.gov

Improve Binding Affinity: Constraining the peptide's conformation can lock it into a bioactive shape, increasing its affinity and selectivity for its target. whiterose.ac.uk

Increase Membrane Permeability: Cyclization can improve the pharmacokinetic properties of a peptide. nih.gov

This approach has been used to create a wide range of research constructs, including stabilized peptide hormones, enzyme inhibitors, and peptidomimetics. frontiersin.orgnih.gov

Diversification of the Alkyne Moiety

Beyond bioconjugation, the alkyne group of this compound can be chemically transformed into other functional groups, further expanding its utility in the design of specialized research tools.

As discussed, the most common transformation of the alkyne is its conversion to a 1,2,3-triazole via CuAAC. The resulting triazole is not merely a linker; it is a stable, aromatic heterocycle that can be further functionalized. mdpi.comnih.gov By choosing an azide partner with a specific functionality, a wide array of functional probes can be generated. For example, reacting a peptide containing this compound with an azide-functionalized fluorophore results in a fluorescently labeled peptide. plos.org Similarly, reaction with an azide-containing biotin molecule creates a probe for affinity purification or detection using streptavidin. plos.org The synthesis of various 1,2,3-triazole derivatives is a cornerstone of medicinal chemistry and probe development. mdpi.combeilstein-journals.org

| Functional Probe Type | Azide Partner | Application |

| Fluorescent Probe | Azide-fluorophore | Protein tracking and imaging |

| Affinity Probe | Azide-biotin | Protein purification and immobilization plos.org |

| Photo-crosslinker | Azide-photoreactive group | Mapping protein-protein interactions |

| Radiochemical Probe | Azide-radiolabel | PET imaging and biodistribution studies bachem.com |

The alkyne triple bond in this compound can be selectively reduced to an alkene double bond, providing a powerful tool for studying peptide and protein conformation. The stereochemistry of the resulting alkene can be controlled by the choice of reducing agent.

cis-Alkene (Z-isomer) Formation: Reduction using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen across the triple bond, yielding a cis-alkene. masterorganicchemistry.compearson.com

trans-Alkene (E-isomer) Formation: Dissolving metal reduction, typically with sodium in liquid ammonia, leads to the anti-addition of hydrogen, producing a trans-alkene. masterorganicchemistry.comacs.org

By incorporating these stereochemically defined alkene-containing amino acids into a peptide, researchers can introduce specific conformational constraints. For instance, replacing a flexible alkyl side chain with a rigid cis- or trans-alkene can lock the peptide backbone into a particular secondary structure (e.g., an α-helix or β-sheet). This is invaluable for structure-activity relationship (SAR) studies, helping to elucidate the bioactive conformation of a peptide. whiterose.ac.ukrsc.org

| Reduction Method | Catalyst/Reagents | Product Stereochemistry | Application |

| Catalytic Hydrogenation | Lindlar's Catalyst, H₂ | cis (Z)-alkene | Introduce specific turns or kinks in a peptide backbone. masterorganicchemistry.com |

| Dissolving Metal Reduction | Na, liquid NH₃ | trans (E)-alkene | Create more extended, linear constraints in a peptide. masterorganicchemistry.com |

Modification at the Amino and Carboxyl Termini for Peptide Synthesis Research

The incorporation of this compound into peptide sequences requires strategic protection of its amino and carboxyl groups to ensure controlled, sequential bond formation. These strategies are fundamental to modern solid-phase peptide synthesis (SPPS). wikipedia.org

The primary amine (α-amino group) is typically protected during peptide synthesis to prevent unwanted side reactions and to control the direction of peptide chain elongation. wikipedia.org The two most common protecting groups employed in SPPS are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. wikipedia.orgnih.gov

Fmoc Protection: The Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). nih.govnih.gov This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which remain intact during the Fmoc deprotection steps. wikipedia.orgnih.gov The use of Fmoc-(R)-2-aminohept-6-ynoic acid is common in standard SPPS protocols. biosynth.com

Boc Protection: The Boc group is acid-labile and is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). wikipedia.orgmdpi.com The Boc/Bzl (benzyl) strategy employs TFA for N-terminal deprotection and a stronger acid, like hydrogen fluoride, for the final cleavage from the resin and removal of side-chain protecting groups. wikipedia.org Boc-(R)-2-aminohept-6-ynoic acid is therefore used in this alternative synthetic scheme.

The carboxyl terminus must be activated to facilitate the formation of a peptide (amide) bond with the free amino group of the next amino acid in the sequence. This is typically achieved by converting the carboxylic acid into a more reactive species. Common coupling reagents used for this activation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and minimize racemization. nih.gov Uronium-based reagents like TBTU are also widely used. nih.gov

| Terminus | Modification Strategy | Common Reagents | Purpose in Peptide Synthesis |

|---|---|---|---|

| Amino (N-terminus) | Fmoc Protection | Fmoc-OSu, Piperidine (for deprotection) | Prevents unwanted reactions at the N-terminus; base-labile removal allows for orthogonal side-chain protection. wikipedia.orgnih.gov |

| Amino (N-terminus) | Boc Protection | Boc-anhydride, Trifluoroacetic Acid (TFA) (for deprotection) | Alternative N-terminal protection; acid-labile removal. wikipedia.orgmdpi.com |

| Carboxyl (C-terminus) | Activation for Coupling | DCC, EDCI, HOBt, TBTU, Oxyma Pure | Facilitates peptide bond formation by creating a reactive ester or acyl-isourea intermediate. nih.govnih.gov |

Side-Chain Modifications for Probing Intermolecular Interactions

The terminal alkyne in the side chain of this compound is a powerful chemical handle for a variety of bioorthogonal reactions. nih.govnih.gov This functionality allows for the site-specific introduction of probes, labels, and other molecular entities to study and manipulate biological systems, particularly protein-protein interactions. researchgate.netthermofisher.com

The most prominent modification strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." qyaobio.compeptide.com This reaction forms a stable triazole ring by covalently linking the alkyne side chain with a molecule bearing an azide group. peptide.com The reaction is highly efficient, specific, and can be performed in aqueous, biological-friendly conditions. peptide.com This enables the conjugation of peptides containing this compound to a vast array of molecules, including:

Fluorescent Dyes: For visualizing proteins and tracking their localization and interactions within cells. bachem.com

Biotin Tags: For purification and detection using streptavidin-based affinity methods.

Cross-linking Agents: To covalently trap transient or weak protein-protein interactions, allowing for their identification and characterization. nih.gov

Other Peptides or Small Molecules: To create complex conjugates, peptidomimetics, or stapled peptides with enhanced structural stability or novel functions. qyaobio.combachem.combachem.com

Another reaction involving the terminal alkyne is the Glaser-Hay coupling, which links two terminal alkynes together to form a diyne linkage. nih.govnih.gov This reaction can be used to dimerize peptides or proteins containing alkyne-functionalized amino acids, providing a method to probe or induce protein-protein interactions. nih.gov

These side-chain modifications are invaluable for probing intermolecular interactions. By incorporating this compound at a specific site within a protein and subsequently attaching a photoactivatable cross-linker via click chemistry, researchers can map binding interfaces. nih.gov Upon photoactivation, the cross-linker forms a covalent bond with nearby interacting partners, which can then be identified using techniques like mass spectrometry. researchgate.net

| Reaction Type | Reacts With | Product | Application in Probing Interactions |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-modified molecules (dyes, biotin, cross-linkers) | Stable 1,4-disubstituted triazole linkage | Site-specific labeling for fluorescence imaging, affinity purification, and covalent capture of interacting proteins. qyaobio.compeptide.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained cyclooctyne derivatives | Stable triazole linkage | Copper-free click chemistry suitable for live-cell labeling and studying interactions in vivo. bachem.com |

| Glaser-Hay Coupling | Terminal alkynes | Diyne linkage | Dimerization of peptides or proteins to study or induce protein-protein interactions. nih.govnih.gov |

Applications in Advanced Chemical Biology and Materials Science Research

Development of Chemical Probes for Research into Biological Systems

The terminal alkyne of (R)-2-aminohept-6-ynoic acid is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, making it an ideal method for attaching reporter molecules like fluorophores or affinity tags to biomolecules in complex biological environments.

Fluorescent Labeling and Imaging Probes for Cellular Research

The ability to visualize proteins and other biomolecules within their native cellular environment is crucial for understanding their function, localization, and dynamics. rsc.org this compound serves as a foundational component for creating fluorescent probes. When this amino acid is incorporated into a peptide or protein, its exposed alkyne group can be specifically reacted with an azide-modified fluorescent dye. nih.gov

This two-step labeling strategy offers several advantages over traditional methods:

Specificity: The bioorthogonal nature of the click reaction ensures that the fluorescent dye is attached only to the alkyne-modified target, minimizing off-target labeling and background noise.

Flexibility: A wide variety of azide-functionalized fluorophores with different spectral properties can be used, allowing for multicolor imaging experiments.

Minimal Perturbation: The small size of the amino acid analog is less likely to disrupt the natural structure and function of the protein it is incorporated into, compared to larger fluorescent protein tags like GFP. photonics.com

This methodology enables researchers to track the localization and trafficking of proteins in living cells, providing critical insights into cellular processes. nih.gov

| Probe Component | Function | Example Reaction | Application |

| This compound | Provides a bioorthogonal alkyne handle | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Protein tracking in live cells |

| Azide-modified fluorophore | Reporter tag for visualization | Click Chemistry | Fluorescence microscopy |

| Target peptide/protein | Biological molecule of interest | N/A | Cellular imaging |

Affinity Probes for Target Identification and Validation in Research

Identifying the binding partners of a specific protein or small molecule is a key step in elucidating biological pathways and validating potential drug targets. This compound has been identified in patent literature as a component for creating mixed-mode affinity chromatography carriers. chiralen.com In this context, the amino acid is used as a ligand immobilized on a solid support. Its chemical properties allow for the selective capture and purification of target proteins from complex mixtures like cell lysates.

Furthermore, when incorporated into a bioactive molecule, the alkyne handle of this compound can be used to attach an affinity tag, such as biotin (B1667282). The process typically involves:

Synthesizing a probe molecule containing this compound.

Incubating the probe with a biological sample to allow it to bind to its target protein(s).

Using click chemistry to attach biotin-azide to the probe-protein complex.

Employing streptavidin-coated beads to pull down the biotinylated complex.

Identifying the captured proteins using mass spectrometry.

This affinity-based approach is a powerful tool for proteomics research, enabling the discovery of new protein interactions and the validation of drug targets.

Activity-Based Probes for Enzyme Mechanism Studies

Activity-based protein profiling (ABPP) is a chemical proteomics technique that utilizes chemical probes to study the functional state of enzymes directly in their native environment. nih.govstanford.edu These activity-based probes (ABPs) typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov

This compound can be incorporated into the design of ABPs as a versatile linker element that also provides the handle for downstream analysis. An ABP containing this amino acid can be designed to target a specific class of enzymes. After the probe covalently labels the active enzyme, the terminal alkyne is used to "click" on a reporter tag, such as a fluorophore for imaging or biotin for enrichment and mass spectrometry analysis. frontiersin.org This strategy allows researchers to:

Profile the activity of entire enzyme families.

Identify the specific targets of enzyme inhibitors.

Study the catalytic mechanisms of enzymes by trapping them in a covalent complex. uark.edu

Construction of Engineered Proteins and Enzymes for Research Purposes

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has become a transformative tool in protein engineering. nih.govnih.gov This technology allows for the introduction of novel chemical functionalities, such as the alkyne group of this compound, into a protein's structure at any desired position.

Protein Engineering for Novel Functions via Unnatural Amino Acid Incorporation

The genetic code can be expanded to direct the incorporation of ncAAs like this compound. This is achieved by creating an engineered aminoacyl-tRNA synthetase that uniquely recognizes the unnatural amino acid and charges it onto a corresponding suppressor tRNA. labome.com This charged tRNA then delivers the ncAA to the ribosome in response to a specific codon (e.g., the amber stop codon, TAG) that has been introduced into the gene of interest. youtube.com

Research has demonstrated the feasibility of engineering pyrrolysyl-tRNA synthetase (PylRS) to incorporate various ncAAs with unique functionalities, including the closely related (S)-2-aminohept-6-ynoic acid. researchgate.net By incorporating this compound, scientists can create proteins with novel properties, such as:

Enhanced Stability: Introducing new cross-linking capabilities.

Novel Catalytic Activity: Placing new reactive groups within an enzyme's active site.

Bio-conjugation Handles: Creating specific sites for labeling or immobilization.

| Technology Component | Role | Outcome |

| Engineered Aminoacyl-tRNA Synthetase | Specifically recognizes this compound | Charges the specific tRNA |

| Suppressor tRNA | Recognizes a nonsense or quadruplet codon | Delivers the unnatural amino acid to the ribosome |

| Target Gene with specific codon | Dictates the site of incorporation | Site-specific insertion of the amino acid |

| This compound | Provides novel chemical functionality (alkyne) | Engineered protein with a bioorthogonal handle |

Creating Chemically Addressable Protein Surfaces for Research Probes

A primary application of incorporating this compound is to create a chemically addressable "handle" on the surface of a protein. labome.com By engineering the incorporation of this amino acid into a surface-exposed loop or domain, the terminal alkyne becomes accessible for highly specific chemical modification via click chemistry.

This allows researchers to attach a wide range of molecules to the protein surface without altering the underlying amino acid sequence or structure. This technique is invaluable for:

Studying Protein-Protein Interactions: Attaching cross-linkers to identify binding partners in their native cellular context.

Mapping Protein Conformations: Attaching fluorescent probes that are sensitive to their local environment to monitor conformational changes.

Developing Novel Bioconjugates: Linking proteins to other molecules, such as drugs, polymers, or surfaces for materials science applications.

The ability to precisely modify protein surfaces with such a versatile chemical handle provides an unprecedented level of control for a wide array of research applications in both chemical biology and materials science.

Design and Synthesis of Peptide-Based Nanomaterials and Hydrogels for Research Applications

There is currently no available research demonstrating the use of This compound in the design and synthesis of peptide-based nanomaterials and hydrogels. The subsections below describe general principles where such a molecule could be applied.

Self-Assembling Peptide Systems for Research Platforms

The incorporation of unnatural amino acids into peptide sequences is a common strategy to control the self-assembly process and introduce novel functionalities into the resulting nanomaterials. The unique structure of This compound , with its seven-carbon chain, could influence the hydrophobic interactions that drive peptide self-assembly, potentially leading to the formation of distinct nanostructures such as nanotubes, nanofibers, or vesicles. The terminal alkyne group would offer a reactive handle for post-assembly modification, allowing for the attachment of various molecules of interest for specific research platforms. However, no studies have been published that confirm these potential applications for this specific amino acid.

Cross-linking Strategies for Advanced Material Fabrication in Research

The terminal alkyne of This compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" chemistry reaction. This could be exploited for the covalent cross-linking of peptide-based materials. By incorporating this amino acid into peptide building blocks, researchers could fabricate robust hydrogels and other advanced materials with controlled mechanical properties and stability. These cross-linked materials could serve as scaffolds for tissue engineering or as matrices for controlled release studies. To date, no research has been published demonstrating the use of This compound for these purposes.

Analytical Methodologies for Research Scale Characterization of R 2 Aminohept 6 Ynoic Acid and Its Conjugates

Chromatographic Techniques for Purity and Enantiomeric Excess Determination in Research Samples

Chromatography is an indispensable tool for assessing the purity of research-scale samples of (R)-2-aminohept-6-ynoic acid. Given its chiral nature, methods that can distinguish between the (R) and (S) enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark technique for determining the enantiomeric purity (and thus enantiomeric excess, or e.e.) of chiral compounds like this compound. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus their separation. chula.ac.thsigmaaldrich.com

The selection of the CSP and mobile phase is critical for achieving effective separation. sigmaaldrich.com For amino acids and their derivatives, polysaccharide-based CSPs (e.g., those based on cellulose (B213188) or amylose) are common. The analysis of a related compound, (S)-2-aminohept-6-enoic acid, was successfully achieved using chiral HPLC, demonstrating the method's applicability. rsc.org In a similar context, the enantiomeric purity of a related amino acid derivative was confirmed to be greater than 98% using a chiral stationary phase. For analysis, the amino acid may be derivatized to improve its chromatographic properties and detection.

Table 1: Representative Chiral HPLC Parameters for Amino Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | A column packed with a Chiral Stationary Phase (CSP). | CHIRALPAK® IC or OD-H column. rsc.orgrsc.org |

| Mobile Phase | A solvent system that moves the sample through the column. | Isocratic mixture of an alcohol (e.g., 2-Propanol or Isopropanol) and an alkane (e.g., n-Hexane). A common ratio is 10:90. rsc.org |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min. rsc.org |

| Detection | UV detector set to a wavelength where the analyte absorbs light. | 250 nm. rsc.org |

| Result | The output chromatogram shows two separate peaks for the (R) and (S) enantiomers, allowing for the calculation of enantiomeric excess. | A 97% e.e. was determined for a similar compound via this method. rsc.org |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography can also be employed for chiral separations, but it requires the analyte to be volatile and thermally stable. Amino acids are non-volatile, necessitating a derivatization step to convert them into more volatile esters. researchgate.net A common method involves derivatization with ethyl chloroformate to form N(O,S)-ethoxycarbonyl ethyl esters. researchgate.net Another approach is the formation of N-acetyl methyl esters. ucdavis.edu

Once derivatized, the sample is injected into a GC equipped with a chiral capillary column. sigmaaldrich.com The separation mechanism is analogous to chiral HPLC, with the enantiomers exhibiting different interactions with the chiral stationary phase, resulting in different elution times. Comprehensive two-dimensional GC (GCxGC) can offer enhanced separation power for complex samples. nih.gov

Table 2: Typical Workflow for Chiral GC Analysis of Amino Acids

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | The amino acid is reacted with a reagent like ethyl chloroformate or undergoes N-acetylation followed by methylation. researchgate.netucdavis.edu | To increase the volatility and thermal stability of the amino acid for GC analysis. |

| 2. Injection | The derivatized sample is injected into the GC system. | To introduce the sample into the gas phase for separation. |

| 3. Separation | The sample travels through a chiral capillary column (e.g., CHIRALDEX G-TA). sigmaaldrich.com | To separate the derivatized (R) and (S) enantiomers based on differential interaction with the CSP. |

| 4. Detection | A detector, often a Flame Ionization Detector (FID) or a mass spectrometer, records the signal as the components elute. | To quantify the separated enantiomers. |

Preparative Chromatography for Isolation in Research Synthesis

Following synthesis, this compound must be isolated from reaction byproducts and unreacted starting materials. Preparative chromatography is the standard method for this purification on a research scale (milligrams to kilograms). evotec.com Unlike analytical chromatography, which prioritizes separation and quantification, the primary goal of preparative chromatography is to isolate a significant quantity of the product at a desired purity level. phenomenex.com

Preparative HPLC systems use larger columns and higher flow rates than their analytical counterparts to handle the increased sample load. evotec.comnih.gov The process often involves:

Developing an optimized analytical-scale separation method.

Scaling up the method by increasing the column diameter and sample load. phenomenex.com

Collecting the eluent corresponding to the peak of the desired compound using a fraction collector.

Combining the pure fractions and removing the solvent to yield the purified this compound.

Mass-directed purification is a common approach where a mass spectrometer is used as the detector to trigger fraction collection, ensuring that only the compound with the correct molecular weight is isolated. evotec.com

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are essential for confirming the chemical structure of the synthesized this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Products

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the key structural features can be confirmed by their characteristic chemical shifts (δ) and coupling patterns in the NMR spectra. For instance, analysis of related unsaturated amino acids has been extensively supported by detailed ¹H and ¹³C NMR data. rsc.org

Table 3: Expected ¹H and ¹³C NMR Resonances for this compound

| Nucleus | Atom(s) | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | Alkyne C-H (H-7) | ~2.0 - 2.5 | A triplet, characteristic of a terminal alkyne proton coupled to the adjacent methylene (B1212753) group. |

| α-H (H-2) | ~3.5 - 4.0 | A multiplet, its position influenced by the amino and carboxyl groups. | |

| Methylene protons (H-3, H-4, H-5) | ~1.5 - 2.4 | A series of complex multiplets corresponding to the aliphatic chain. | |

| ¹³C NMR | Carboxyl C=O (C-1) | ~170 - 180 | Carbonyl carbon of the carboxylic acid. |

| Alkyne C≡C (C-6, C-7) | ~70 - 90 | Two distinct signals for the sp-hybridized carbons of the alkyne. | |

| α-C (C-2) | ~50 - 60 | The chiral carbon attached to the amino group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Conjugates

Mass spectrometry is a vital tool for verifying the molecular weight of this compound and its conjugates. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. rsc.org The molecule is typically observed as a protonated species [M+H]⁺. uni-saarland.de

When this compound is conjugated to another molecule, such as a peptide or a fluorescent tag, MS is used to confirm the success of the conjugation by identifying the molecular weight of the new, larger entity. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. miamioh.edu The resulting fragmentation pattern is a fingerprint of the molecule and can be used to:

Confirm the sequence of a peptide into which the amino acid has been incorporated.

Identify the site of conjugation.

Verify the integrity of the alkyne functionality, which may be used in subsequent "click chemistry" reactions.

Table 4: Information Provided by Mass Spectrometry for this compound and its Conjugates

| MS Technique | Information Obtained | Application |

|---|---|---|

| ESI-MS | Molecular weight of the intact molecule or conjugate. | Confirms successful synthesis or conjugation by matching the observed mass to the calculated mass. mdpi.com |

| HRMS (e.g., ESI-TOF) | Highly accurate mass-to-charge ratio. | Determines the elemental composition, providing strong evidence of the compound's identity. rsc.org |

| MS/MS | Fragmentation pattern of a selected parent ion. | Provides structural details, confirms the amino acid sequence in a peptide conjugate, and verifies the location of the modification. miamioh.edu |

Infrared (IR) Spectroscopy for Functional Group Identification in Research Compounds

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), providing a unique "molecular fingerprint."

For a research compound like this compound, IR spectroscopy serves as a crucial tool for structural confirmation. The key functional groups—the carboxylic acid, the primary amine, and the terminal alkyne—each exhibit characteristic absorption bands. The carboxylic acid group shows a very broad O-H stretching absorption in the range of 3300-2500 cm⁻¹ and a sharp C=O (carbonyl) stretching absorption around 1700-1750 cm⁻¹. The primary amine group is identified by N-H stretching vibrations, which typically appear as a pair of peaks in the 3500-3300 cm⁻¹ region. msu.edu The terminal alkyne is characterized by a sharp C≡C-H stretching peak at approximately 3300 cm⁻¹ and a weaker C≡C triple bond stretch near 2100-2140 cm⁻¹. msu.edu The aliphatic C-H bonds of the heptane (B126788) backbone will show stretching absorptions just below 3000 cm⁻¹. msu.edu

By analyzing the presence, position, and shape of these peaks, researchers can verify the integrity of the synthesized amino acid before its use in more complex applications, such as peptide synthesis.

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

| Alkyne (C≡C-H) | C-H Stretch | ~3300 (sharp) |

| Alkyne (C≡C) | C≡C Stretch | 2140 - 2100 (weak to medium) |

| Carboxylic Acid (O-H) | O-H Stretch | 3300 - 2500 (very broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1750 - 1700 (strong) |

| Primary Amine (N-H) | N-H Stretch | 3500 - 3300 (two bands) |

| Primary Amine (N-H) | N-H Bend (Scissoring) | 1650 - 1550 (medium to strong) |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 (strong) |

Circular Dichroism (CD) for Conformational Analysis of Peptides/Proteins in Research

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. subr.eduresearchgate.net It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.gov The peptide backbone, when arranged into ordered structures like α-helices, β-sheets, or turns, becomes chiral and produces a characteristic CD signal in the far-UV region (190-250 nm). researchgate.netnih.gov

The conformational stability of a peptide containing this compound can also be assessed by performing thermal or chemical denaturation studies while monitoring the CD signal at a specific wavelength. subr.edunih.gov This provides insights into how the unnatural residue influences the thermodynamic stability of the peptide's fold.

| Secondary Structure | Characteristic CD Signal (Molar Ellipticity [θ] in deg·cm²·dmol⁻¹) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm |

| β-Sheet (Antiparallel) | Negative band at ~218 nm; Positive band at ~195 nm |

| Random Coil | Strong negative band near 200 nm; near-zero ellipticity above 210 nm |

| Poly-L-proline II Helix | Weak positive band at ~228 nm; Strong negative band at ~206 nm |

Advanced Imaging Techniques for Probes in Research Applications

The terminal alkyne group of this compound serves as a bioorthogonal chemical handle. This functionality allows the amino acid, once incorporated into a protein, to be specifically tagged with a probe molecule through a highly efficient and selective reaction known as a "click reaction," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This strategy enables the visualization and study of proteins within complex biological environments like living cells.

Fluorescence Microscopy for Cellular Localization Studies

Fluorescence microscopy is an indispensable tool in cell biology for visualizing the spatial distribution of specific molecules. nih.govoatext.com By labeling a protein of interest with a fluorescent molecule (a fluorophore), its localization within subcellular compartments can be determined.

The use of this compound enables a two-step labeling strategy for fluorescence microscopy studies. First, the unnatural amino acid is introduced into cells and incorporated into a target protein at a specific site, often through genetic code expansion techniques. nih.gov After a period of expression, the cells are typically fixed and permeabilized. Subsequently, a fluorescent probe containing a reactive azide (B81097) group is added. This azide-fluorophore conjugate then covalently attaches to the alkyne handle on the protein via the click reaction. acs.orgnih.gov

Once the protein is fluorescently labeled, its location can be imaged. For example, researchers can determine whether a protein localizes to the nucleus, mitochondria, or plasma membrane by comparing its fluorescent signal with that of known organelle markers. nih.gov This approach allows for the detailed investigation of protein trafficking, translocation, and co-localization with other cellular components. nih.govnih.gov

| Fluorophore (Azide Derivative) | Excitation Max (nm) | Emission Max (nm) | Common Application |

| Alexa Fluor 488 Azide | ~495 | ~519 | Green Channel Imaging |

| Alexa Fluor 555 Azide | ~555 | ~565 | Orange/Red Channel Imaging |

| Alexa Fluor 647 Azide | ~650 | ~668 | Far-Red Channel Imaging |

| Cyanine3 (Cy3) Azide | ~550 | ~570 | Orange Channel Imaging |

| Cyanine5 (Cy5) Azide | ~649 | ~670 | Far-Red Channel Imaging |

Super-Resolution Imaging Techniques in Chemical Biology Research

While conventional fluorescence microscopy is powerful, its spatial resolution is limited by the diffraction of light to approximately 200-250 nm. Super-resolution imaging techniques overcome this limitation, enabling visualization of cellular structures at the nanoscale. nih.govdicp.ac.cn Labeling strategies involving unnatural amino acids like this compound are fully compatible with these advanced methods.

Techniques such as Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM) have been successfully used with click chemistry-based labeling. acs.orgnih.gov In a typical experiment, a target protein incorporating the alkyne-bearing amino acid is labeled with a suitable photoswitchable or photostable fluorophore via a click reaction.

STED Microscopy: This technique uses a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. acs.org This allows for imaging with resolutions down to ~40 nm. acs.org

dSTORM: This method relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of molecules at a time and precisely localizing their positions, a composite super-resolved image can be reconstructed with a resolution of ~20 nm. nih.gov

These super-resolution approaches allow researchers to study the molecular organization of proteins, such as their clustering in membranes or their association with the cytoskeleton, at a level of detail previously unattainable. nih.gov The combination of bioorthogonal chemistry with super-resolution imaging provides a powerful platform for probing protein dynamics and interactions in their native cellular context. acs.orgdicp.ac.cn

| Technique | Principle | Typical Resolution | Advantages |

| Confocal Microscopy | Pinhole rejects out-of-focus light | ~250 nm | Optical sectioning, reduced background |

| STED | Fluorescence depletion at the periphery of the excitation focus | 30 - 80 nm | Direct imaging, compatible with live cells |

| dSTORM/STORM | Stochastic activation and localization of single molecules | 20 - 50 nm | High localization precision, molecular counting potential |

| PALM | Similar to dSTORM, but uses photoactivatable fluorescent proteins | 20 - 50 nm | Direct genetic encoding of probes |

Computational and Theoretical Studies Relevant to R 2 Aminohept 6 Ynoic Acid Research

Molecular Modeling and Dynamics Simulations of Derivatives

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. researchgate.net These methods are crucial for understanding how derivatives of (R)-2-aminohept-6-ynoic acid might interact with biological systems, such as enzymes or receptors. researchgate.netnih.gov An MD simulation calculates the trajectory of molecules by solving Newton's equations of motion, providing a view of the dynamic evolution of the system. researchgate.net

In the context of derivatives of this compound, MD simulations can elucidate the binding mechanisms to a target protein. mdpi.compeerj.com For instance, if a derivative is designed as an enzyme inhibitor, simulations can reveal its binding affinity, the specific amino acid residues it interacts with at the active site, and the conformational changes it induces in the protein. peerj.com The process typically involves preparing the system by placing the ligand and protein in a simulated aqueous environment, minimizing the system's energy to remove steric clashes, and then running the production simulation for a set period (nanoseconds to microseconds) to observe its behavior under conditions that mimic a biological environment. labxing.com

Key outputs from these simulations include binding energy calculations, which quantify the strength of the interaction, and root-mean-square deviation (RMSD) analysis, which assesses the stability of the ligand-protein complex over time. peerj.com By analyzing the dynamic cross-correlations, researchers can also identify how the binding of a derivative at one site might influence the motion of distant parts of the protein, which is critical for understanding allosteric effects. labxing.com

Table 1: Typical Parameters and Outputs in a Molecular Dynamics Simulation Study

| Parameter/Output | Description | Relevance to this compound Derivatives |

|---|---|---|

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). | Defines the interaction physics for the atoms in the derivative and its biological target. |

| Solvent Model | Explicit (e.g., TIP3P) or implicit water models to simulate the aqueous cellular environment. | Ensures realistic simulation of solvation effects on the derivative's conformation and interactions. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations provide better sampling of the conformational space and more reliable binding statistics. |

| Binding Free Energy | The energy released upon ligand binding, calculated using methods like MM/PBSA or MM/GBSA. | Predicts the binding affinity of the derivative to its target, guiding the design of more potent molecules. |

| RMSD/RMSF | Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) measure the stability of the complex and the flexibility of individual residues, respectively. biorxiv.org | Indicates whether the derivative remains stably bound and identifies key flexible regions of the target protein upon binding. |

Quantum Chemical Calculations for Reaction Pathway Analysis in Synthesis Research

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for predicting the outcomes of chemical reactions and elucidating complex reaction mechanisms. nih.gov These methods can be applied to investigate the synthesis of this compound by modeling the electronic structure of reactants, transition states, and products. plos.orgnih.gov This allows for the prediction of reaction feasibility, the optimization of catalysts, and the rationalization of observed stereoselectivity. nih.gov

For the synthesis of this compound, DFT calculations could be used to analyze a key stereoselective step, such as the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent. By calculating the energy barriers for the formation of different stereoisomers, researchers can predict which catalyst or chiral auxiliary will yield the desired (R)-enantiomer with the highest selectivity. nih.gov The calculations provide insights into the geometry of the transition state, revealing the non-covalent interactions that stabilize the favored pathway.

Furthermore, quantum chemical calculations can predict various molecular properties that correlate with reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.netphyschemres.org These theoretical descriptors can be used to screen potential reactants and catalysts before attempting a synthesis in the lab, thereby accelerating the development of efficient synthetic routes. nih.govphyschemres.org The inclusion of solvent effects in these calculations, either implicitly (continuum models) or explicitly (including individual solvent molecules), is often crucial for obtaining results that accurately reflect experimental reality. nih.gov

Table 2: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Formula | Significance in Synthesis Research |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. researchgate.net |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netphyschemres.org |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures the resistance to change in electron distribution. Harder molecules have a larger energy gap. researchgate.net |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO)) / 2 | Represents the ability of a molecule to attract electrons. researchgate.net |